N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
Formation of the butanamide side chain: The butanamide side chain can be introduced through an amide coupling reaction using a suitable butanoic acid derivative and an amine coupling reagent like EDCI or DCC.
Attachment of the fluorophenoxy group: The final step involves the nucleophilic substitution reaction to attach the fluorophenoxy group to the butanamide side chain.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.
Chemical Reactions Analysis
Types of Reactions
“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the butanamide side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
“N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C21H21FN2O3/c1-3-18(27-15-9-7-14(22)8-10-15)21(25)24-17-11-12-19(26-4-2)20-16(17)6-5-13-23-20/h5-13,18H,3-4H2,1-2H3,(H,24,25) |
InChI Key |
BIWNABCYIKIZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OCC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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